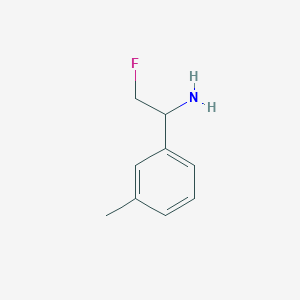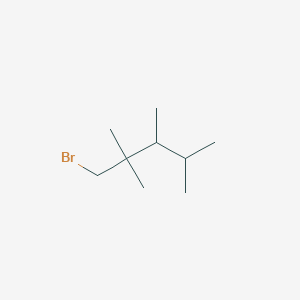
3-Fluoropyridine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoropyridine-2-carbothioamide is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carbothioamide typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution of a halogenated pyridine derivative with a fluoride source. For example, 3-bromo-2-nitropyridine can react with a fluoride source in a solvent like dimethylformamide at room temperature to form 3-fluoropyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high-temperature fluorination reactions. For instance, pyridine can be fluorinated using a complex of aluminum fluoride and copper fluoride at temperatures between 450-500°C .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoropyridine-2-carbothioamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Cyclization Products: Cyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
3-Fluoropyridine-2-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Fluoropyridine-2-carbothioamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
3-Fluoro-2-pyridinecarbonitrile: A compound with a nitrile group instead of a carbothioamide group, used in similar applications.
Uniqueness: 3-Fluoropyridine-2-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group, which imparts distinct chemical and biological properties. This combination makes it particularly useful in the synthesis of complex molecules for medicinal and industrial applications .
Propiedades
Número CAS |
1235475-02-1 |
|---|---|
Fórmula molecular |
C6H5FN2S |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-fluoropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H5FN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Clave InChI |
GNEPXIQDRZPPNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=S)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)







![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)


